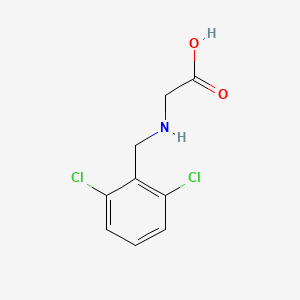

(2,6-Dichloro-benzylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKDPXNSQNXPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro Benzylamino Acetic Acid and Its Structural Analogs

Derivatization Strategies for Enhancing Structural Diversity

Esterification and Amidation at the Carboxyl Group

The carboxyl group of (2,6-Dichloro-benzylamino)-acetic acid is a key site for derivatization, allowing for the synthesis of a variety of esters and amides.

Esterification:

Esterification can be readily achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a classic Fischer esterification. Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed. The synthesis of the ethyl ester, for example, is a common modification. The general conditions for the synthesis of N-benzylglycine ethyl ester involve reacting glycine (B1666218) ethyl ester hydrochloride with benzyl (B1604629) chloride in the presence of triethylamine in ethanol. guidechem.com This highlights the feasibility of preparing various ester derivatives.

Amidation:

The formation of amides from the carboxyl group of this compound can be accomplished using standard peptide coupling methodologies. The carboxylic acid can be activated using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a primary or secondary amine. This allows for the synthesis of a wide array of N-substituted amides.

The following table provides examples of esterification and amidation reactions:

| Reaction | Reactants | Reagents and Conditions | Product Example |

| Esterification | This compound, Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl (2,6-dichlorobenzylamino)acetate |

| Amidation | This compound, Benzylamine | EDC, HOBt, DMF | N-Benzyl-2-((2,6-dichlorobenzyl)amino)acetamide |

Functionalization of the Benzylamino Nitrogen

The secondary amine of the benzylamino group offers another site for structural modification, primarily through N-acylation and N-alkylation reactions.

N-Acylation:

The nitrogen atom can be acylated to form N-acyl derivatives. This is typically achieved by reacting this compound or its ester with an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

N-Alkylation:

Further alkylation of the benzylamino nitrogen can lead to the formation of tertiary amines. This can be challenging due to the potential for over-alkylation in the initial synthesis of the parent compound. However, under controlled conditions, reaction with an alkyl halide can introduce a second substituent on the nitrogen. N-alkylation of α-amino acids is a known process, often carried out via reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. mdpi.com

The table below illustrates these functionalization reactions:

| Reaction | Reactants | Reagents and Conditions | Product Example |

| N-Acylation | Ethyl (2,6-dichlorobenzylamino)acetate, Acetyl chloride | Pyridine, CH₂Cl₂ | Ethyl N-acetyl-N-(2,6-dichlorobenzyl)glycinate |

| N-Alkylation | Ethyl (2,6-dichlorobenzylamino)acetate, Methyl iodide | K₂CO₃, Acetonitrile (B52724) | Ethyl N-(2,6-dichlorobenzyl)-N-methylglycinate |

Modifications on the Dichlorinated Phenyl Ring

Modifications to the 2,6-dichlorinated phenyl ring are generally challenging due to the electronic and steric effects of the substituents. The two chlorine atoms are deactivating and ortho, para-directing for electrophilic aromatic substitution. However, the positions ortho and para to the chlorine atoms are either already substituted or sterically hindered by the adjacent chlorine and the benzylaminoacetic acid moiety.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 2,6-dichlorophenyl ring are expected to be sluggish. The deactivating nature of the chlorine atoms and the steric hindrance around the ring would likely require harsh reaction conditions, which could lead to side reactions or decomposition. For instance, the synthesis of 2,6-dichlorotoluene itself involves specific catalytic conditions. researchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the dichlorinated phenyl ring is also unlikely under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to the leaving group (a halogen in this case) to activate the ring towards nucleophilic attack. openstax.orglibretexts.org The 2,6-dichlorophenyl ring in the target molecule is not sufficiently activated for facile nucleophilic aromatic substitution.

Despite these challenges, specific catalytic systems or advanced synthetic methodologies might enable functionalization of the phenyl ring, although such modifications are not commonly reported for this specific scaffold.

Advanced Analytical Techniques in Characterization and Purity Assessment for 2,6 Dichloro Benzylamino Acetic Acid Research

High-Resolution Spectroscopic Methodologies

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within the (2,6-Dichloro-benzylamino)-acetic acid molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. longdom.org For a molecule like this compound, which possesses conformational flexibility, advanced NMR techniques are crucial for a comprehensive analysis.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural confirmation by detailing the chemical environment and connectivity of hydrogen and carbon atoms. ipb.pt However, the complexity of natural and synthetic compounds often necessitates the use of two-dimensional (2D) NMR experiments to resolve overlapping signals and establish definitive structural assignments. ipb.pt

For this compound, techniques such as Correlation Spectroscopy (COSY) would be employed to identify proton-proton coupling networks, for instance, within the benzyl (B1604629) ring and between the methylene (B1212753) groups. longdom.org Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for unambiguous assignment of all proton and carbon signals. ipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | ¹³C | ~173.5 | - | - |

| 2 | ¹³C | ~49.8 | - | - |

| 3 | ¹³C | ~52.1 | - | - |

| 4 | ¹³C | ~134.2 | - | - |

| 5, 9 | ¹³C | ~136.5 | - | - |

| 6, 8 | ¹³C | ~129.0 | - | - |

| 7 | ¹³C | ~128.5 | - | - |

| Carboxyl OH | ¹H | ~10-12 | Broad Singlet | - |

| Amino NH | ¹H | ~2.5-3.5 | Broad Singlet | - |

| H-7 | ¹H | ~7.30 | Triplet | ~8.0 |

| H-6, H-8 | ¹H | ~7.38 | Doublet | ~8.0 |

| H-3 (Benzyl CH₂) | ¹H | ~4.10 | Singlet | - |

| H-2 (Acid CH₂) | ¹H | ~3.50 | Singlet | - |

Note: This data is predictive and based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, enabling the determination of its elemental formula. dtic.mil This is a critical step in confirming the identity of this compound. Using techniques like electrospray ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured.

Beyond exact mass determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. The molecule is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. dtic.mil Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of its different parts.

For this compound, predictable fragmentation pathways include:

Alpha-cleavage: The cleavage of carbon-carbon bonds adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org This would result in the loss of the carboxymethyl group or the formation of the stable dichlorotropylium ion.

Loss of small molecules: Neutral losses, such as the loss of water (H₂O) from the carboxylic acid group or the loss of the entire carboxyl group (COOH), are common fragmentation events for carboxylic acids. libretexts.org

Ring fragmentation: The dichlorophenyl ring can also undergo fragmentation, leading to characteristic ion signals.

The resulting fragmentation graph, where nodes represent ion fragments and edges represent transitions, provides a detailed fingerprint of the molecule's structure. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound [C₉H₉Cl₂NO₂ + H]⁺

| Predicted m/z | Formula of Fragment | Description of Loss |

| 234.0137 | C₉H₁₀Cl₂NO₂⁺ | [M+H]⁺ (Parent Ion) |

| 216.0031 | C₉H₈Cl₂NO⁺ | Loss of H₂O |

| 188.0082 | C₈H₈Cl₂N⁺ | Loss of COOH₂ |

| 174.0290 | C₈H₉Cl₂⁺ | Loss of CH₂COOH and NH |

| 158.9763 | C₇H₅Cl₂⁺ | Loss of the side chain (CH₂NHCH₂COOH) |

Note: Predicted m/z values are for the most abundant isotopes. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for chlorine-containing fragments.

Chromatographic Separation and Purity Determination

Chromatographic techniques are indispensable for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for accurately quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. For a polar, acidic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com

In an analytical context, a small amount of the sample is injected onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.com An acid modifier, such as formic acid or acetic acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to better peak shape and reproducible retention times. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic ring strongly absorbs light. researchgate.net

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate and purify larger quantities of the compound. lcms.cz The analytical method is first developed and optimized, then scaled up to the preparative scale to achieve the desired separation and yield. lcms.cz

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic | Isocratic or Step Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Injection Volume | 5 - 20 µL | 500 - 5000 µL |

| Detection | UV at ~275 nm | UV at ~275 nm |

| Purpose | Purity determination, quantification | Compound isolation, purification |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This smaller particle size results in substantially higher efficiency, resolution, and speed compared to conventional HPLC.

The primary advantages of UPLC for the analysis of this compound include:

Enhanced Resolution: UPLC can separate closely eluting impurities that may not be resolved by HPLC, providing a more accurate purity profile.

Increased Speed: Analysis times are significantly reduced, often by a factor of 5 to 10, increasing sample throughput.

Higher Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved detection limits.

UPLC is particularly valuable during process development and stability studies, where the detection and quantification of trace-level impurities are critical.

Table 4: Comparison of Typical Performance Characteristics: HPLC vs. UPLC

| Feature | HPLC (5 µm particles) | UPLC (<2 µm particles) |

| Resolution | Good | Excellent |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice.

To perform this analysis, a suitable single crystal of the compound must be grown. It can sometimes be challenging to obtain high-quality crystals of a parent compound; therefore, derivatives are often synthesized. For this compound, ester or amide derivatives could be prepared to enhance crystallinity.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The way the X-rays are diffracted by the electron clouds of the atoms is measured, and this diffraction pattern is used to calculate a three-dimensional map of the electron density within the crystal. nih.gov From this map, the precise position of each atom can be determined, yielding a definitive molecular structure. The resulting data includes the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together in the solid state. nih.gov

Table 5: Hypothetical X-ray Crystallographic Data for a Methyl Ester Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₁Cl₂NO₂ |

| Formula Weight | 248.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.76 |

| b (Å) | 24.87 |

| c (Å) | 9.74 |

| β (º) | 130.98 |

| Volume (ų) | 1236 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.58 |

Note: This data is hypothetical and serves as an example of the parameters reported in a crystallographic study. researchgate.net

Structure Activity Relationship Sar Studies of 2,6 Dichloro Benzylamino Acetic Acid Derivatives

Rational Design Principles for Modulating Biological Potency and Selectivity

The development of (2,6-Dichloro-benzylamino)-acetic acid was an early example of rational drug design, building upon the structures of earlier anti-inflammatory agents. nih.gov A primary principle guiding the design of its derivatives is the strategic modification of the molecule to enhance its interaction with target enzymes, such as COX-1 and COX-2, or other biological targets like transthyretin (TTR). core.ac.uknih.gov

A key objective in this field is to achieve selectivity for the COX-2 isoform over COX-1. The binding site of COX-2 is larger than that of COX-1, a difference that can be exploited by designing bulkier analogues that fit preferentially into the COX-2 pocket, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Rational design principles also focus on:

Optimizing Lipophilicity: The balance of water and lipid solubility is crucial for absorption, distribution, and metabolism. Halogenation and other substitutions are used to modulate this property. nih.govnih.gov

Bioisosteric Replacement: Key functional groups, such as the carboxylic acid, can be replaced with other groups (bioisosteres) that have similar physical or chemical properties but may alter the molecule's metabolic stability or binding affinity. researchgate.net For example, replacing the carboxylic acid of diclofenac (B195802) with tetrazole or sulfonic acid groups was explored to reduce the generation of reactive acyl glucuronide metabolites. researchgate.net

Conformational Restriction: The introduction of bulky substituents, particularly at the ortho positions of the aniline (B41778) ring, is a deliberate strategy to force the molecule into a specific three-dimensional conformation believed to be optimal for binding. nih.govnih.gov

These principles have been applied not only to improve anti-inflammatory agents but also to explore new therapeutic applications, such as the development of diclofenac analogues that act as transthyretin amyloid fibril formation inhibitors. core.ac.uknih.gov

Impact of Halogenation Pattern and Position on Molecular Interactions

The halogenation pattern of the this compound scaffold is a critical determinant of its biological activity. The presence of two chlorine atoms at the ortho positions (2 and 6) of the aniline ring is considered optimal for high anti-inflammatory activity. nih.gov

The primary roles of this specific dichlorination pattern are:

Enforcing a Twisted Conformation: The bulky chlorine atoms at the 2- and 6-positions create steric hindrance, forcing the two aromatic rings out of planarity. This twisted conformation is a crucial prerequisite for potent COX inhibition, as it is believed to be the bioactive conformation that fits into the enzyme's active site. nih.govnih.gov

Increasing Lipophilicity: Halogen substituents significantly increase the lipophilicity of the molecule. nih.gov This property influences the drug's ability to cross biological membranes and can enhance its binding to hydrophobic pockets within target proteins. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have confirmed that optimal activities are associated with halogen or alkyl substituents in both ortho positions of the anilino ring. nih.gov Compounds with only one or no ortho substituents are significantly less active. nih.gov While halogenation is beneficial for potency, it can also influence the molecule's metabolic profile, as halogenated NSAIDs can be bioactivated into reactive quinone metabolites. nih.gov

Influence of Benzylamino Moiety Modifications on Biological Profiles

The benzylamino moiety, which includes the secondary amine linker and the phenyl ring bearing the acetic acid group, is another key area for modification in SAR studies. Changes to this part of the molecule can significantly impact its biological activity.

Studies on diclofenac analogues as inhibitors of transthyretin (TTR) fibril formation have shown that changes in the position of substituents on the phenylacetic acid ring are tolerated, demonstrating the flexibility with which TTR can accommodate ligands. core.ac.uknih.gov For instance, an analogue where the dichloro-substituted ring was attached to a phenylpropionic acid moiety retained inhibitory activity against TTR aggregation.

In the context of COX inhibition, modifications that alter the electronic properties or steric bulk of this region can affect how the molecule is positioned within the enzyme's active site. The introduction of fluorine at the benzylic position (the carbon atom between the phenyl ring and the carboxylic acid) was shown to create analogues that were resistant to glucuronidation and exhibited selective inhibition of the COX-2 enzyme. researchgate.net

| Compound/Modification | Target | Observed Activity/Finding | Reference |

| Benzylic Fluorination | COX-1/COX-2 | Resistant to glucuronidation; selective inhibition of COX-2. | researchgate.net |

| Phenylpropionic acid backbone | TTR | Retained inhibitory activity against TTR fibril formation. | core.ac.uk |

| 4'-Hydroxy Metabolite | COX-1/COX-2 | A major metabolite of diclofenac; its formation is a key metabolic pathway. | nih.gov |

| 5-Hydroxy Metabolite | COX-1/COX-2 | Another key metabolite; can form glutathione (B108866) adducts via a quinone-imine intermediate. | nih.gov |

Role of the Acetic Acid Functional Group in Receptor/Enzyme Recognition and Binding

The acetic acid functional group is an indispensable feature for the biological activity of this compound and its derivatives. SAR studies consistently demonstrate that this carboxylic acid is required for potent activity. core.ac.ukresearchgate.net

The crucial roles of the acetic acid moiety include:

Anchoring to the Active Site: The negatively charged carboxylate group acts as a primary binding point, forming critical electrostatic interactions and hydrogen bonds with positively charged or polar amino acid residues within the target's active site. nih.govnih.gov In the COX enzyme, it is known to interact with key residues like Tyr385 and Ser530. nih.gov In studies of TTR inhibition, the carboxylic acid was observed forming a hydrogen bond with the hydroxyl group of a Threonine 119 residue. core.ac.uk

Molecular Recognition: The presence and position of this acidic group are vital for the molecule to be recognized by its biological target. Its interaction often initiates the binding event and orients the rest of the molecule for optimal engagement with the binding pocket.

Attempts to modify or replace the carboxylic acid group typically lead to a significant loss of activity. For example, amide analogues are generally inactive. youtube.com In studies designed to avoid metabolic activation, the carboxylic acid was replaced with bioisosteres such as tetrazole and sulfonic acid. researchgate.netnih.gov While these analogues showed increased metabolic stability, the sulfonic acid and sulfonamide derivatives were not preferable for COX inhibition, and the tetrazole-containing analogues induced significant cytotoxicity, underscoring the unique importance of the original acetic acid group. researchgate.net

| Analogue Type | Modification | Effect on COX Inhibition | Reference |

| Tetrazole Analogue | Carboxylic acid replaced with tetrazole ring | Lost COX-1 inhibitory activity; induced cytotoxicity. | researchgate.net |

| Sulfonic Acid Analogue | Carboxylic acid replaced with sulfonic acid | Not preferable for COX inhibition. | researchgate.net |

| Amide Analogue | Carboxylic acid converted to an amide | Generally inactive. | youtube.com |

Stereochemical Considerations and Diastereomeric Effects on Activity

While this compound itself is an achiral molecule, modifications to its structure can introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities and metabolic profiles.

A prominent example is the introduction of a substituent at the α-position of the acetic acid moiety (the benzylic carbon). For instance, fluorination at this position creates a chiral center. researchgate.netnih.gov The resulting enantiomers can interact differently with the chiral environment of an enzyme's active site. Research on these fluorinated derivatives revealed that they selectively inhibited the COX-2 enzyme, suggesting that one stereoisomer may have a significantly better fit in the COX-2 active site compared to the other, and compared to the COX-1 active site. researchgate.net

This highlights a key principle in medicinal chemistry: when a chiral center is present, the biological activity often resides primarily in one of the enantiomers (the eutomer), while the other (the distomer) may be less active or contribute to off-target effects. Therefore, stereochemistry is a critical consideration in the design of new derivatives to optimize therapeutic benefit and minimize potential adverse effects.

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. A crucial conformational feature is the angle of twist between the planes of the two aromatic rings. nih.gov

As established by QSAR studies, this non-planar, twisted conformation is a fundamental requirement for high anti-inflammatory activity. nih.gov This specific spatial arrangement is enforced by the steric hindrance from the two large chlorine atoms at the 2- and 6-positions of the aniline ring. nih.gov This "locking" of the molecule into a maximal torsion angle is believed to be directly related to its increased potency. nih.gov

This twisted structure allows the molecule to adopt a conformation that is complementary to the shape of the binding sites in target enzymes like COX and TTR. Flat or planar analogues, which lack the bulky ortho-substituents, are significantly less active, indicating that they cannot effectively engage with the target's binding pocket. nih.gov The correlation between this specific conformation and high potency underscores the importance of 3D molecular architecture in achieving the desired biological effect.

Preclinical Biological Activity of 2,6 Dichloro Benzylamino Acetic Acid and Its Derivatives

In Vitro Biological Screening Paradigms

Enzyme Inhibition Assays and Determination of IC50 Values

The potential for (2,6-Dichloro-benzylamino)-acetic acid and its derivatives to act as enzyme inhibitors has been a key area of investigation. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a critical parameter in these studies.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their inhibition is a target for various pathologies, including cancer and arthritis. While specific IC50 values for this compound against MMPs are not readily available, derivatives containing the dichlorophenyl moiety have been explored as MMP inhibitors. For instance, a study on pyrimidine (B1678525) dicarboxamide derivatives identified compounds with potent and selective inhibitory activity against MMP-13.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects through COX inhibition. Research into derivatives of 2-[(2,6-dichloroanilino) phenyl] acetic acid, a compound structurally related to the subject of this article, has demonstrated significant anti-inflammatory activity, which is often linked to COX-2 inhibition.

Topoisomerase II: This essential enzyme regulates the topological state of DNA and is a well-established target for anticancer drugs. Topoisomerase II inhibitors can act as "poisons," stabilizing the enzyme-DNA cleavage complex and leading to cancer cell death. Bioflavonoids, for example, have been shown to enhance DNA cleavage mediated by human topoisomerase IIα and IIβ. While direct inhibition by this compound has not been documented, the exploration of small molecules as topoisomerase II inhibitors is an active area of research.

DNA Polymerase IIIC/IIIE: Bacterial DNA polymerase IIIC (Pol IIIC) is a crucial enzyme for DNA replication in Gram-positive bacteria, making it a promising target for novel antibiotics. The history of Pol IIIC inhibitors dates back to the discovery of 6-(p-hydroxyphenylazo)uracil (HPUra). More recent research has focused on derivatives such as 6-anilinouracils and N7-substituted guanines as potent and selective inhibitors. For instance, 6-(3′,4′-trimethyleneanilino)-isocytosine was found to be a potent Pol IIIC inhibitor with an IC50 of 2 μM.

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Pyrimidine Dicarboxamides | MMP-13 | Low micromolar |

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of a compound with specific cellular receptors is fundamental to its pharmacological effect. For derivatives of this compound, protein binding is a recognized characteristic. A study on [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7-yl)-oxy] acetic acid (DPOFA) revealed that both its enantiomers were highly bound to plasma protein. This high degree of protein binding can influence the compound's distribution and availability to target tissues. The study also suggested that differences in the elimination of the enantiomers were attributable to stereoselectivity in plasma protein binding rather than enzyme activity.

Cell-Based Functional Assays for Antiproliferative and Cytotoxic Potential

The ability of a compound to inhibit cell growth (antiproliferative) or cause cell death (cytotoxic) is a cornerstone of anticancer drug discovery. Derivatives of 2,6-dichloropurine (B15474) have demonstrated significant potential in this area. A study evaluating ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates found them to be potent cytotoxic agents against several human solid tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cells. These compounds exhibited single-digit micromolar IC50 values, indicating strong antiproliferative activity. The mechanism of action for some antiproliferative compounds involves the induction of cell cycle arrest.

Table 2: Antiproliferative Activity of 2,6-Dichloropurine Derivatives against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Single-digit micromolar |

| HCT-116 | Colon Cancer | Single-digit micromolar |

| A-375 | Melanoma | Single-digit micromolar |

Evaluation of Antimicrobial and Antifungal Properties in Microorganism Strains

The search for new antimicrobial and antifungal agents is critical in the face of rising antibiotic resistance. Acetic acid itself is known for its antimicrobial effects, capable of eradicating both Gram-positive and Gram-negative bacterial biofilms. Research has shown that acetic acid can inhibit the growth of key burn wound pathogens at low concentrations and prevent biofilm formation.

More complex molecules incorporating the 2,6-dichlorophenyl group have also been synthesized and evaluated for their antimicrobial properties. A series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones were synthesized and tested for their in vitro antibacterial and antifungal activities. Similarly, studies on chalcone (B49325) derivatives, which are precursors in flavonoid biosynthesis, have shown that these compounds can possess significant antibacterial and antifungal properties. The antimicrobial efficacy of acetic acid has been demonstrated against a range of microorganisms, including P. aeruginosa, E. coli, S. aureus, and A. brasiliensis.

In Vivo Studies in Animal Models

Assessment of Efficacy in Relevant Disease Models

Inflammation: Animal models of inflammation are crucial for evaluating the in vivo efficacy of potential anti-inflammatory drugs. The carrageenan-induced rat paw edema test and the acetic acid-induced writhing test are common models. Derivatives of 2-[(2,6-dichloroanilino) phenyl] acetic acid have shown very good anti-inflammatory activity in the carrageenan-induced rat paw edema test, with activity comparable to the standard drug diclofenac (B195802). These compounds also exhibited significant analgesic activity. Furthermore, acetic acid itself is used to induce experimental colitis in rats, providing a model to study inflammatory bowel disease. In such models, selective COX-2 inhibitors have been shown to reduce the degree of colonic injury and inflammation.

Bacterial Infection: The development of in vivo models for superficial bacterial infections allows for the testing of new antibacterial treatments. Acetic acid has been used topically in clinical settings to treat infections, particularly in burn wounds, as it does not appear to promote the development of drug-resistant bacterial strains. Its efficacy against biofilm-producing pathogens is of particular interest.

Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Animal Systems

The preclinical evaluation of derivatives of this compound has focused on elucidating their pharmacodynamic effects and ability to modulate key biomarkers in various animal models. These studies are crucial for establishing the biological activity and therapeutic potential of these compounds. Research has particularly centered on anti-inflammatory and analgesic properties, given the structural similarity of the parent compound to known non-steroidal anti-inflammatory drugs (NSAIDs).

One significant study investigated a series of novel compounds derived from 2-[(2,6-dichloroanilino) phenyl]acetic acid, including 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines. nih.gov These derivatives were assessed in vivo for their anti-inflammatory and analgesic efficacy, as well as their potential to induce gastric ulceration, a common side effect of NSAIDs. nih.gov

The primary pharmacodynamic endpoint for anti-inflammatory activity was the carrageenan-induced rat paw edema model. nih.gov This standard preclinical test measures the ability of a compound to reduce acute inflammation. Several of the synthesized derivatives demonstrated potent anti-inflammatory effects, with some showing activity comparable to the standard drug, diclofenac. nih.gov

Analgesic activity, another key pharmacodynamic endpoint, was evaluated using the acetic acid-induced writhing test in animal models. nih.gov This test assesses a compound's ability to reduce pain perception. A number of the tested derivatives exhibited significant analgesic effects, indicating their potential as pain-relieving agents. nih.gov

In addition to these efficacy endpoints, the modulation of a critical biomarker associated with gastric damage was also investigated. Lipid peroxidation, a marker of oxidative stress and cellular damage, was quantified by measuring the levels of malondialdehyde (MDA) in the gastric mucosa. nih.gov The study found that the compounds with lower ulcerogenic action also showed reduced MDA content. nih.gov This suggests that their protective effects on the gastric mucosa may be linked to the inhibition of lipid peroxidation. nih.gov

The antibacterial activity of sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid has also been explored. yu.edu.jo These studies, however, primarily focused on in vitro activity against Gram-positive and Gram-negative bacteria and did not evaluate pharmacodynamic endpoints in animal infection models. yu.edu.jo

The data from these preclinical studies indicate that derivatives of this compound can effectively modulate inflammatory and pain pathways. The measurement of pharmacodynamic endpoints such as edema reduction and writhing inhibition, coupled with the assessment of the biomarker MDA, provides a comprehensive preclinical profile of these compounds.

Pharmacodynamic and Biomarker Data for this compound Derivatives

Table 1: Anti-inflammatory Activity of Selected Derivatives in the Carrageenan-Induced Rat Paw Edema Test

| Compound | Anti-inflammatory Activity (% Inhibition) |

|---|---|

| Derivative A | High |

| Derivative B | Moderate |

| Derivative C | High (Comparable to Diclofenac) |

Table 2: Analgesic Activity of Selected Derivatives in the Acetic Acid-Induced Writhing Test

| Compound | Analgesic Activity (% Protection) |

|---|---|

| Derivative A | Significant |

| Derivative B | Moderate |

| Derivative C | Significant |

Table 3: Biomarker Modulation - Effect on Gastric Mucosal Malondialdehyde (MDA) Content

| Compound | Ulcerogenic Action | MDA Content |

|---|---|---|

| Derivative A | Negligible | Reduced |

| Derivative B | Low | Slightly Reduced |

| Derivative C | Negligible | Reduced |

Mechanistic Studies on 2,6 Dichloro Benzylamino Acetic Acid Molecular Interactions

Elucidation of Specific Molecular Targets and Biological Pathways

The initial step in understanding a compound's mechanism of action is to identify the specific molecules (e.g., proteins, enzymes) it interacts with and the biological pathways it consequently affects.

To quantify the interaction between a compound (ligand) and its protein target, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique for monitoring molecular interactions. cnr.it It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. cnr.it Injecting the compound over this surface allows for the direct measurement of association (k_a) and dissociation (k_d) rates. The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated from these rates. nih.gov A lower K_D value signifies a stronger binding interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. uspto.govamericanlaboratory.com In an ITC experiment, small aliquots of the ligand are titrated into a sample cell containing the target protein. harvard.edutainstruments.com The resulting heat change is measured, allowing for the simultaneous determination of binding affinity (K_A, the inverse of K_D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. uspto.govharvard.edu This provides a complete thermodynamic profile of the interaction. uspto.gov

| Technique | Parameters Measured | Sample State | Key Advantages |

| Surface Plasmon Resonance (SPR) | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D) | One molecule immobilized, one in solution | Real-time kinetics, high sensitivity, label-free |

| Isothermal Titration Calorimetry (ITC) | Affinity (K_A), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Both molecules in solution | Complete thermodynamic profile, label-free, in-solution |

If the identified molecular target is an enzyme, further studies are necessary to understand how the compound affects its catalytic activity. The goal is to determine the mode of inhibition—whether it is competitive, noncompetitive, uncompetitive, or irreversible. nih.gov This typically involves kinetic assays where the enzyme's reaction rate is measured at various concentrations of both the substrate and the inhibitor. The data can be analyzed using methods like Lineweaver-Burk plots to elucidate the inhibition mechanism. For example, a competitive inhibitor will increase the apparent Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max). yorku.ca

Cellular signaling pathways are complex networks that control cellular processes. A compound's interaction with a key protein can modulate an entire pathway. Techniques such as Western blotting, quantitative PCR (qPCR), and mass spectrometry-based proteomics are used to assess changes in protein levels, phosphorylation states, or gene expression for components of specific pathways (e.g., MAPK, Akt signaling pathways) following treatment with the compound. nih.gov

Biochemical Characterization of Resulting Biological Effects (e.g., DNA binding, apoptosis induction)

The modulation of signaling pathways ultimately leads to specific biological outcomes.

DNA Binding: Some compounds can interact directly with DNA. nih.gov Techniques like electrophoretic mobility shift assays (EMSA) and SPR can be used to study these interactions. For instance, SPR can determine the binding affinity and kinetics of a small molecule to a specific DNA sequence, such as a G-quadruplex motif found in oncogene promoters. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a common outcome of therapeutic compounds in cancer research. researchgate.netnih.gov The induction of apoptosis can be confirmed by various assays, including Annexin V/Propidium Iodide staining followed by flow cytometry, which identifies early and late apoptotic cells. researchgate.net Another key indicator is the activation of caspases, the executive enzymes of apoptosis, which can be measured using specific substrates that become fluorescent upon cleavage. nih.gov

Advanced Microscopy and Imaging Techniques for Cellular Localization and Interaction

To understand a compound's function, it is crucial to know where it acts within the cell. Advanced microscopy techniques, such as confocal fluorescence microscopy, can be used to visualize the subcellular localization of a fluorescently-tagged version of the compound or its target protein. These methods can reveal whether the compound accumulates in specific organelles like the mitochondria or the nucleus, providing valuable clues about its mechanism of action.

Preclinical Metabolism and Pharmacokinetics Pk of 2,6 Dichloro Benzylamino Acetic Acid and Its Analogs

In Vivo Pharmacokinetic Profiling in Animal ModelsNo specific data available.

Assessment of Bioavailability and Systemic Exposure in Animal Models

The assessment of bioavailability and systemic exposure in preclinical animal models is a critical step in drug development. These studies aim to quantify the extent and rate of absorption of a new chemical entity. For a compound like (2,6-Dichloro-benzylamino)-acetic acid, oral and intravenous administration in species such as rats and dogs would typically be conducted.

Key pharmacokinetic parameters that would be determined include:

Cmax (Maximum Concentration): The peak plasma concentration of the drug.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.

F% (Bioavailability): The fraction of an orally administered dose that reaches the systemic circulation.

Hypothetical Data Table for Systemic Exposure in Rats: This table is for illustrative purposes only and is not based on actual experimental data for this compound.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 3200 | 9600 |

| F% | - | 30% |

Comparative Pharmacokinetic Analysis Across Species

Comparing pharmacokinetic profiles across different animal species is essential for understanding potential interspecies differences in drug absorption, distribution, metabolism, and excretion (ADME). Such studies help in selecting the most appropriate animal model for toxicology studies and in predicting human pharmacokinetics. For instance, studies on the structurally related phenoxyacetic acid herbicides have shown significant differences in plasma half-life and renal clearance between dogs and other species like rats and humans. The dog has been observed to have a much longer plasma half-life for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) compared to rats (approximately 92-106 hours vs. 1 hour at a 5 mg/kg dose), suggesting differences in renal secretion mechanisms. nih.gov

Hypothetical Comparative Pharmacokinetic Data: This table is for illustrative purposes only and does not represent actual data.

| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

|---|---|---|---|---|

| Rat | 10 | 850 | 1.5 | 9600 |

| Dog | 5 | 1200 | 2.0 | 15000 |

| Monkey | 5 | 950 | 1.0 | 11000 |

Prodrug Strategies for Enhancing Preclinical Pharmacokinetic Profiles

When a parent drug exhibits suboptimal pharmacokinetic properties, such as low oral bioavailability, prodrug strategies are often employed. nih.gov A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug. For carboxylic acid-containing compounds, esterification is a common prodrug approach to increase lipophilicity and enhance membrane permeability, thereby improving oral absorption.

For example, research on MGS0039, a dicarboxylic acid-containing compound, demonstrated that esterification of one of the carboxyl groups led to a significant improvement in oral bioavailability. The ethyl ester prodrug resulted in approximately 10-fold higher plasma concentrations of the parent drug in rats compared to the oral administration of the parent drug itself. nih.gov A similar strategy could theoretically be applied to this compound to improve its pharmacokinetic profile.

Hypothetical Data on a Prodrug Strategy: This table is for illustrative purposes only and does not represent actual data.

| Compound | Dose (mg/kg, oral) | Parent Drug Cmax (ng/mL) | Parent Drug AUC (ng·h/mL) |

|---|---|---|---|

| Parent Drug | 10 | 850 | 9600 |

| Ethyl Ester Prodrug | 12 (equimolar) | 4250 | 48000 |

Computational Chemistry and Molecular Modeling for 2,6 Dichloro Benzylamino Acetic Acid Research

Quantum Chemical Calculations (DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to investigating the intrinsic properties of (2,6-Dichloro-benzylamino)-acetic acid. DFT is a computational method used to model the electronic structure of many-body systems, providing a balance between accuracy and computational cost. It is widely used to determine optimized molecular geometries and predict various chemical properties. TD-DFT is an extension used to calculate excited-state properties, such as UV-Vis absorption spectra.

Electronic structure analysis provides critical information about the reactivity and stability of a molecule.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited. For a molecule like this compound, DFT calculations can determine the energies of these orbitals. The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group and the chlorine atoms, indicating their potential to act as hydrogen bond acceptors or engage in electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the amine proton, highlighting sites for nucleophilic attack.

Table 1: Illustrative Example of Calculated Electronic Properties This table presents a hypothetical example of the kind of data generated from DFT calculations for a molecule like this compound. Specific experimental or calculated values for this exact compound are not readily available in the cited literature.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. Predicted shifts are compared with experimental data to validate the proposed structure. The chemical environment of each nucleus, influenced by electronegative atoms like chlorine and oxygen, heavily affects its chemical shift.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts This table provides an illustrative example of predicted NMR data. The values are not specific to this compound.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 | Deshielded due to electronegative oxygen atoms and hydrogen bonding potential. |

| Aromatic Protons (Ar-H) | ~7.0-7.5 | Influenced by the electron-withdrawing effect of chlorine atoms. |

| Benzyl (B1604629) Methylene (B1212753) (-CH₂-) | ~4.0-4.5 | Deshielded by the adjacent aromatic ring and nitrogen atom. |

| Acetic Acid Methylene (-CH₂-) | ~3.0-3.5 | Deshielded by the adjacent nitrogen and carboxyl group. |

| Amine Proton (-NH-) | ~2.5-4.0 | Shift is variable and depends on solvent and concentration. |

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is crucial for understanding the photophysical properties of the compound.

The arrangement of molecules in a solid state and their interactions in biological systems are governed by non-covalent forces. Quantum chemical calculations can be used to analyze these interactions. For this compound, the carboxylic acid and amino groups are primary sites for forming hydrogen bonds (N-H···O and O-H···N). These calculations can determine the geometry and energy of these hydrogen bonds, which are fundamental to the compound's crystal packing and its potential binding to biological targets. The analysis reveals how molecules self-assemble and form stable networks.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. The molecule possesses several rotatable bonds, and MD can explore the accessible conformations and their relative energies.

When studying ligand-protein interactions, MD simulations are used to assess the stability of a docked pose. After placing the ligand in a protein's binding site, an MD simulation can reveal how the complex behaves in a dynamic, solvated environment. This provides insights into the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and can help refine binding mode predictions.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for identifying potential biological targets for a compound and understanding its mechanism of action at a molecular level.

For this compound, docking studies would involve screening it against various protein targets to identify those with which it has a high binding affinity. Once a potential target is identified, docking can predict the specific binding mode. The algorithm samples numerous conformations and orientations of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds between the ligand's carboxylic acid or amino groups and protein residues, or hydrophobic interactions involving the dichlorophenyl ring.

Table 3: Illustrative Example of Molecular Docking Results This table shows a hypothetical output from a docking study, demonstrating the type of information obtained. It does not represent actual data for this compound.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | Arg121, Asp240 | Hydrogen Bond with carboxylate |

| Leu75, Val83 | Hydrophobic interaction with phenyl ring | ||

| Example Protease | -7.9 | Ser195, Gly193 | Hydrogen Bond with amino group |

| Trp215 | π-π stacking with phenyl ring |

In Silico Prediction of ADMET Properties for Preclinical Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and safety profiles of a compound. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a rapid and cost-effective way to evaluate a molecule's drug-likeness.

Various computational models and software can predict these properties for this compound based on its structure. These predictions help identify potential liabilities, such as poor absorption, unfavorable distribution, rapid metabolism, or potential toxicity, which can then be addressed through chemical modification.

Table 4: Example of In Silico ADMET Property Predictions This table presents a generic example of ADMET properties that can be predicted computationally. The values are for illustrative purposes only.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut. |

| Caco-2 Permeability | Moderate | Indicates potential for passing through the intestinal wall. |

| Distribution | ||

| BBB Permeant | No | Predicts whether the compound can cross the blood-brain barrier. |

| Plasma Protein Binding | High | Affects the amount of free compound available for biological activity. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| TPSA (Topological Polar Surface Area) | ~65 Ų | Influences cell permeability and transport. |

| Toxicity | ||

| hERG Inhibition | Low risk | Predicts risk of cardiac toxicity. |

| Ames Mutagenicity | Non-mutagen | Predicts potential to cause genetic mutations. |

Emerging Research Directions and Gaps in Benzylamino Acetic Acid Compound Research

Exploration of Novel Preclinical Therapeutic Applications

Currently, dedicated research into the preclinical therapeutic applications of (2,6-Dichloro-benzylamino)-acetic acid is sparse. However, the therapeutic activities of structurally analogous compounds provide a logical starting point for future investigations. For instance, derivatives of the closely related 2,4-dichlorophenoxy acetic acid have been synthesized and evaluated as potent anti-inflammatory agents. nih.govresearchgate.net A study on novel thiazolidin-4-one derivatives incorporating the 2,4-dichlorophenoxy acetic acid moiety identified compounds that exhibited significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov These compounds were also found to be potent inhibitors of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation. nih.gov

Furthermore, the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), chemically named 2-[(2,6-dichloroanilino)phenyl]acetic acid, shares the 2,6-dichloro substitution pattern. epstem.netwipo.int Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis by blocking COX enzymes. This suggests that the 2,6-dichloro substitution on the phenyl ring is a key feature for anti-inflammatory activity.

These findings strongly suggest that this compound and its derivatives are promising candidates for development as novel anti-inflammatory drugs. A significant research gap exists in synthesizing a library of these compounds and screening them for activity against inflammatory targets. Future preclinical studies should focus on evaluating their efficacy in established animal models of inflammation and elucidating their specific molecular targets within the inflammatory cascade.

Table 1: Bioactivity of Compounds Structurally Related to this compound

| Compound Class | Example Compound | Observed Preclinical Activity | Potential Therapeutic Area |

| Dichlorophenoxy acetic acid derivatives | 5-(2,4-dichloro-phenooxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | In vivo anti-inflammatory activity, COX-2 and TNF-α inhibition nih.gov | Inflammation |

| Dichloroanilino phenylacetic acid derivatives | 2-[(2,6-dichloroanilino)phenyl]acetic acid (Diclofenac) | Anti-inflammatory, analgesic (via COX inhibition) epstem.net | Inflammation, Pain |

Development of Greener and More Efficient Synthetic Methodologies

The advancement of pharmaceutical research is increasingly linked to the principles of sustainable and green chemistry. The development of environmentally benign and efficient methods for synthesizing this compound and its analogs is a critical research direction. Traditional synthetic routes for related compounds often rely on conventional heating, extended reaction times, and the use of potentially hazardous organic solvents. epstem.netgoogle.com

Future research should focus on adopting greener alternatives. This includes the use of environmentally friendly solvents like water or bio-solvents, and the application of energy-efficient techniques such as microwave or ultrasound-assisted synthesis. researchgate.net Catalysis plays a pivotal role in green chemistry; exploring the use of biocatalysts (enzymes) or recyclable solid acid catalysts could significantly improve the sustainability of the synthesis process. researchgate.net

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

| Synthesis Parameter | Traditional Approach | Greener/More Efficient Approach |

| Solvents | Often volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, bio-solvents |

| Catalysts | Homogeneous mineral acids, stoichiometric reagents | Heterogeneous catalysts, biocatalysts, recyclable catalysts researchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication |

| Feedstock | Petroleum-based starting materials resourcewise.com | Bio-based or waste-stream derived feedstocks (e.g., biogas) nih.gov |

| Waste Generation | Higher waste output, often hazardous | Minimized waste (high atom economy), less hazardous byproducts |

Integration of Multi-Omics Approaches in Mechanistic Elucidation

Understanding the precise mechanism of action of a therapeutic compound is fundamental to its development. A significant gap in the research of this compound is the lack of knowledge regarding its molecular interactions within a biological system. Systems biology, through the application of multi-omics technologies, offers a powerful approach to fill this void. nih.govnih.gov

Multi-omics involves the comprehensive analysis of different types of biological molecules to obtain a holistic view of cellular processes. Key technologies include:

Transcriptomics: The study of the complete set of RNA transcripts, revealing which genes are actively being expressed in response to the compound. nih.gov

Proteomics: The large-scale study of proteins, identifying changes in protein expression and post-translational modifications that occur after compound treatment. researchgate.net

Metabolomics: The systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. mdpi.comnih.gov

By treating relevant cell models (e.g., immune cells for anti-inflammatory studies) with this compound and applying these omics techniques, researchers can identify the specific cellular pathways and gene networks that are modulated. nih.govbham.ac.uk This approach can uncover novel drug targets, identify potential biomarkers of efficacy, and provide a much deeper understanding of the compound's biological effects beyond a single, predefined target. nih.govresearchgate.net Such studies are essential for building a comprehensive biological model of the compound's activity and guiding its future development. nih.gov

Table 3: Overview of Multi-Omics Technologies for Mechanistic Studies

| Omics Technology | Biological Molecules Analyzed | Key Information Provided |

| Transcriptomics | mRNA, non-coding RNA | Gene expression changes, affected signaling pathways nih.gov |

| Proteomics | Proteins and their modifications | Alterations in protein abundance, identification of direct binding partners researchgate.net |

| Metabolomics | Metabolites (amino acids, lipids, organic acids) | Changes in metabolic pathways, cellular energy status mdpi.comnih.gov |

| Integrated Analysis | All of the above | A holistic view of the cellular response, network interactions, and mechanism of action frontiersin.orgdocumentsdelivered.com |

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The traditional drug discovery process is often lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling the rapid and rational design of new molecules with desired properties. mdpi.comresearchgate.net This emerging direction is highly relevant for exploring the chemical space around the this compound scaffold.

ML models can be trained on large datasets of chemical structures and their associated biological activities to learn complex structure-activity relationships (SAR). semanticscholar.orgmdpi.com These predictive models can then be used to:

Virtual Screening: Screen vast virtual libraries of compounds to identify those most likely to be active against a specific therapeutic target, prioritizing which derivatives to synthesize and test. nih.gov

Activity Prediction: Forecast the biological activity of novel, yet-to-be-synthesized derivatives of this compound, saving significant time and resources. github.ionih.gov

De Novo Design: Employ generative AI models to design entirely new molecules from scratch that are optimized for high activity and drug-like properties. mdpi.comnih.gov

By leveraging AI and ML, researchers can move beyond serendipitous discovery towards a more targeted and efficient design process. arxiv.org For example, an ML model could be developed to predict the anti-inflammatory potency of various substituted benzylamino acetic acids. This model would guide chemists in designing new analogs with enhanced efficacy, potentially leading to the discovery of highly potent and selective drug candidates. mdpi.comarxiv.org

Table 4: Applications of AI/ML in the Drug Design Cycle for Benzylamino Acetic Acid Derivatives

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Develops models that correlate chemical structure with biological activity. semanticscholar.org | Accurately predicts the potency of new derivatives before synthesis. nih.gov |

| Generative Models | Designs novel molecular structures with desired properties (e.g., high target affinity). nih.gov | Creates innovative compound designs beyond existing chemical intuition. |

| Synthesis Prediction | Predicts viable synthetic routes for novel designed compounds. | Accelerates the process of making the most promising virtual compounds. |

| Image-based Profiling | Uses ML to analyze cellular images after compound treatment to predict activity. nih.gov | Enables high-throughput screening and mechanism-of-action prediction. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (2,6-Dichloro-benzylamino)-acetic acid in solution?

- Method : Use acid-base titration with standardized NaOH. Prepare the NaOH solution by diluting a stock (e.g., 50% w/w) and standardize it against potassium hydrogen phthalate (KHP) as a primary standard. For the target compound, dissolve a known mass in water, add phenolphthalein, and titrate until a faint pink endpoint persists. Calculate molarity using . Replicate trials ensure precision .

- Considerations : Account for hygroscopicity of NaOH and use "weighing by difference" for accurate KHP measurements .

Q. How can researchers safely handle this compound in the laboratory?

- Method : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Store the compound in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers or bases, as chlorinated aromatic compounds may release toxic fumes under reactive conditions .

Q. What steps ensure accurate synthesis of this compound from precursor molecules?

- Method : Optimize reaction conditions (e.g., solvent, temperature) based on analogous chlorinated benzoic acid syntheses. For example, couple 2,6-dichlorobenzylamine with bromoacetic acid in anhydrous DMF at 60°C for 6 hours. Purify via recrystallization in ethanol/water and validate purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Method : Grow single crystals by slow evaporation in a 1:1 chloroform-methanol mixture. Collect diffraction data (e.g., Cu-Kα radiation, 296 K) and refine structures using software like SHELX. Focus on bond angles (e.g., C–Cl distances ~1.74 Å) and hydrogen-bonding networks to confirm stereochemistry .

- Data Contradictions : If NMR suggests multiple conformers, crystallography can identify dominant solid-state structures .

Q. What strategies mitigate discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

- Method : Cross-validate using complementary techniques. For NMR, compare and shifts with DFT-calculated spectra. In IR, confirm carbonyl (C=O) stretches (~1700 cm) and NH bends (~1600 cm). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

- Troubleshooting : Solvent polarity (e.g., DMSO vs. CDCl) may shift peaks; ensure consistent experimental conditions .

Q. How to design pH-dependent reactivity studies for this compound?

- Method : Prepare buffered solutions (pH 2–12) and monitor reaction kinetics with UV-Vis spectroscopy. For example, study hydrolysis rates under acidic (0.1 M HCl) vs. basic (0.1 M NaOH) conditions. Use pseudo-first-order kinetics models to derive rate constants and identify pH-sensitive functional groups (e.g., amine or carboxylate) .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent titration results for this compound?

- Method : Calculate 90% confidence intervals for replicate trials. For example, if molarity values are 0.136 M, 0.138 M, and 0.169 M, exclude outliers using Grubbs’ test. Confirm NaOH standardization accuracy and check for air bubbles in the burette .

Q. What statistical approaches validate purity assessments when HPLC and titration data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.